N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-23-16(9-10-21-23)18(25)24(12-13-5-3-2-4-6-13)19-22-15-8-7-14(20)11-17(15)26-19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARQWUCKDQLBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The fluorination at the 6-position of the benzothiazole ring can be achieved using reagents like Selectfluor. The subsequent introduction of the pyrazole and carboxamide groups involves reactions with appropriate precursors under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide group (-CONR2) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. For example:
This reactivity is consistent with pyrazole carboxamide derivatives, where hydrolysis proceeds via nucleophilic attack at the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The 6-fluorobenzo[d]thiazole moiety directs electrophiles to specific positions:
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Fluorine at position 6 deactivates the ring but allows substitution at positions 4 and 5 due to resonance effects.
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Sulfur in the thiazole ring activates positions 4 and 7 for halogenation or nitration.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-nitro-6-fluorobenzo[d]thiazole | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-bromo-6-fluorobenzo[d]thiazole |
Nucleophilic Substitution at the Fluorine Position
The electron-withdrawing fluorine at position 6 can be displaced by nucleophiles (e.g., -OH, -SH, -NH₂):
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Thiocyanation : Treatment with ammonium thiocyanate yields 6-thiocyanatobenzo[d]thiazole derivatives .
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Amination : Reaction with amines under Pd catalysis replaces fluorine with amino groups .
Coordination with Metal Ions
The pyrazole and benzothiazole groups act as ligands for transition metals:
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Platinum(II) complexes : Pyrazole’s nitrogen and benzothiazole’s sulfur coordinate to Pt(II), forming stable complexes like [Pt(compound)Cl(DMSO)] .
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Copper(II) complexes : The carboxamide oxygen participates in chelation, enhancing catalytic activity .
Functionalization of the Pyrazole Ring
The 1-methylpyrazole undergoes regioselective reactions:
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C-4 bromination : NBS in CCl₄ selectively brominates position 4 .
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Vilsmeier–Haack formylation : Introduces a formyl group at position 4 under POCl₃/DMF conditions .
Oxidation of the Benzyl Group
The N-benzyl substituent oxidizes to a ketone or carboxylic acid:
This reaction is analogous to oxidations observed in N-benzyl pyrazole derivatives .
Transamidation Reactions
The tertiary amide undergoes transamidation with primary amines under high-temperature catalytic conditions:
Similar reactivity is documented for N-acyl benzothiazoles .
Photochemical Reactions
UV irradiation induces C–F bond cleavage in the benzothiazole ring, forming reactive intermediates that dimerize or cross-couple with alkenes .
Key Data Table: Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Biological Activities
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for various biological activities:
- Antitumor Activity : Research indicates that compounds containing benzothiazole and pyrazole structures exhibit significant antitumor properties. For example, studies have shown that related compounds inhibit the proliferation of cancer cell lines such as A431 and A549, suggesting potential for cancer therapy .
- Antiviral Properties : Benzothiazole derivatives have demonstrated activity against HIV-1 by inhibiting HIV protease, which is crucial for viral replication . This suggests that this compound could also possess similar antiviral properties.
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives in various applications:
Case Study 1: Antitumor Efficacy
A study synthesized a series of benzothiazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis at micromolar concentrations, comparable to established chemotherapeutic agents .
Case Study 2: Antiviral Activity
In another investigation, the compound was tested against HIV-1 in vitro. The results showed that it significantly reduced viral load by inhibiting the activity of HIV protease, thus preventing viral replication. This positions it as a candidate for further development in antiviral therapies .
Data Tables
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism by which N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrazole Carboxamide vs. Triazole/Triazolylmethyl Systems :
The target compound’s pyrazole carboxamide core differs from triazole-containing analogues, such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (). These triazole derivatives are synthesized via copper-catalyzed click chemistry, whereas the target compound’s pyrazole core likely employs traditional amide coupling (EDCI/HOBT) (). Pyrazole derivatives generally exhibit greater metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation.- Benzothiazole vs. Thiadiazine/Isoxazole Systems: The 6-fluorobenzo[d]thiazol-2-yl group in the target compound contrasts with thiadiazine () or isoxazole rings (). Benzothiazole derivatives are known for their role in kinase inhibition and DNA intercalation, whereas thiadiazines and isoxazoles often modulate solubility and steric bulk.
Substituent Effects
- Fluorine vs. Fluorine’s smaller size may enhance binding to hydrophobic pockets compared to bulkier groups like bromine.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The 6-fluoro substituent likely reduces LogP compared to methoxy groups (), enhancing aqueous solubility.
- Metabolic Stability: Fluorine’s electron-withdrawing effect may slow oxidative metabolism relative to non-halogenated analogues.
- Binding Affinity : Molecular docking studies of similar compounds () suggest that fluorine’s electronegativity improves interactions with polar residues in enzyme active sites.
Biological Activity
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This article explores its mechanism of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.33 g/mol. The compound features a unique fluorinated benzothiazole moiety, which enhances its biological activity compared to non-fluorinated analogs.
Target Enzymes : The primary targets for this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are crucial in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which mediate pain and inflammation.
Inhibition Mechanism : The compound acts as a competitive inhibitor for COX enzymes. By binding to the active site, it prevents the conversion of arachidonic acid into prostaglandins, leading to reduced inflammatory responses and pain relief.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively decreases prostaglandin production in human cell lines, suggesting potential use in treating inflammatory diseases such as arthritis and other pain-related conditions .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 6-position of the benzothiazole ring is believed to enhance the compound's electronic properties, thereby improving its binding affinity to COX enzymes compared to non-fluorinated counterparts. This modification may also contribute to its selectivity and potency against specific biological targets.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, providing a context for understanding the potential effects of this compound:
- Urease Inhibition : A series of thiazole derivatives were evaluated for urease inhibition, showing significant activity that could be extrapolated to other enzyme inhibitions like COX .
- Antimalarial Activity : Research on thiazole analogs indicated that modifications in their structure could lead to enhanced antimalarial potency with low cytotoxicity in HepG2 cell lines .
- Pin1 Inhibition : Some thiazole derivatives demonstrated potent inhibition against Pin1, a target for cancer therapy, suggesting that similar compounds may exhibit multi-target potential .
Q & A
Basic: What are the common synthetic routes for N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and what role do solvents/catalysts play?
The synthesis typically involves coupling a fluorinated benzothiazole precursor (e.g., 6-fluoro-2-aminobenzothiazole) with a pyrazole-carboxamide derivative. Key steps include:
- Amide bond formation : Reacting 6-fluorobenzo[d]thiazol-2-amine with activated pyrazole-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) in solvents like DMF or dichloromethane. K₂CO₃ or Et₃N is often used to scavenge HCl .
- N-Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides in the presence of NaH or K₂CO₃ .
- Solvent roles : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates, while catalysts like NaH facilitate deprotonation for efficient coupling .
Basic: How is the structural integrity of this compound validated after synthesis?
Validation employs:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzothiazole protons resonate at δ 7.2–8.5 ppm; pyrazole methyl groups at δ 2.3–2.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~422).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: ~60%, N: ~12%) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Reactions involving acid-sensitive intermediates (e.g., pyrazole rings) require low temperatures (0–5°C) to prevent decomposition .
- pH modulation : Adjusting pH during amide coupling (e.g., pH 8–9 with Et₃N) minimizes side reactions like hydrolysis .
- Green chemistry : Solvent-free mechanochemical synthesis or water-based systems reduce environmental impact while maintaining yields >75% .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Contradictions in MIC (Minimum Inhibitory Concentration) or IC₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) and use internal controls (e.g., isoniazid for TB studies) .
- Structural impurities : Verify purity via HPLC (>95%) and recrystallization (e.g., using ethanol/water mixtures) .
- SAR analysis : Compare substituent effects (e.g., halogen substitution at benzothiazole improves DprE1 inhibition by 30% in Mycobacterium tuberculosis models) .
Advanced: How can computational methods predict target engagement and mechanism of action?
- Molecular docking : GLIDE or AutoDock simulates binding to targets like VEGFR-2 or DprE1. For example, fluorobenzothiazole derivatives show π-π stacking with Tyr-1053 in VEGFR-2 .
- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) to prioritize candidates .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrazole C=O) for activity .
Basic: What are the key physicochemical properties affecting bioavailability?
- LogP : Calculated ~3.2 (Schrödinger QikProp) indicates moderate lipophilicity, suitable for membrane penetration.
- Solubility : Low aqueous solubility (<50 µM) necessitates formulation with cyclodextrins or PEG-based carriers .
- pKa : Pyrazole NH (~4.5) and benzothiazole NH (~8.2) influence ionization in physiological pH .
Advanced: How to design SAR studies to enhance anti-inflammatory or anticancer activity?
- Core modifications : Replace pyrazole with isoxazole (improves COX-2 selectivity by 20%) or introduce sulfonamide groups (enhances TNF-α inhibition) .
- Substituent effects : Fluorine at benzothiazole C-6 increases metabolic stability (t₁/₂ >4 hrs in liver microsomes) .
- Biological assays : Use LPS-induced RAW264.7 macrophages (anti-inflammatory) or MTT assays on HeLa cells (anticancer) .
Advanced: What analytical techniques quantify metabolic stability in preclinical models?
- LC-MS/MS : Monitor parent compound and metabolites (e.g., hydroxylated benzothiazole) in rat plasma .
- Microsomal assays : Incubate with NADPH-fortified liver microsomes; calculate intrinsic clearance (Clₘᵢc) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
